An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylthio)benzene (CAS: 940-76-1)
An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylthio)benzene (CAS: 940-76-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-(trifluoromethylthio)benzene (CAS number 940-76-1), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling protocols, synthesis, and spectroscopic characterization. The strategic incorporation of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.[1][2][3] While specific biological activity for this compound is not extensively documented in publicly available literature, this guide provides insights into the broader context of trifluoromethylthiolated compounds in drug discovery.
Physicochemical Properties
1-Fluoro-4-(trifluoromethylthio)benzene is a colorless liquid with an unpleasant odor.[4] Key quantitative physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 940-76-1 | [5] |
| Molecular Formula | C₇H₄F₄S | [4] |
| Molecular Weight | 196.17 g/mol | [4] |
| Boiling Point | 136-138 °C | [4] |
| Density | 1.38 g/mL | [4] |
| Flash Point | 37 °C (99 °F) | [4] |
| Refractive Index | 1.45 | [4] |
Safety and Handling
1-Fluoro-4-(trifluoromethylthio)benzene is a flammable liquid and vapor. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
Synthesis
A general synthetic approach is outlined below. This proposed pathway is based on the synthesis of a similar compound, 4-(trifluoromethylthio)nitrobenzene, and general knowledge of trifluoromethylthiolation reactions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene.
General Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 4-(trifluoromethylthio)nitrobenzene and should be optimized for the specific synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene.
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Reaction Setup: To a solution of 4-Fluorothiophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a trifluoromethylthiolating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), and a radical initiator (e.g., tert-butyl hydroperoxide).
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Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-Fluoro-4-(trifluoromethylthio)benzene.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the fluorine atom will likely appear as a triplet of doublets, while the protons ortho to the trifluoromethylthio group will appear as another multiplet, both integrating to 2H.
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¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethylthio substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals. One signal will correspond to the fluorine atom on the benzene ring, and the other, a singlet, will correspond to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for:
-
C-F stretching vibrations.
-
C-S stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
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Strong absorptions associated with the CF₃ group.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.17 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the aromatic ring.
Applications in Drug Discovery and Development
The trifluoromethylthio (-SCF₃) group is recognized as a "super-lipophilic" and highly electron-withdrawing substituent that can significantly enhance the metabolic stability of drug candidates.[2][3] Its incorporation into bioactive molecules can improve membrane permeability and binding affinity to target proteins.[3] While no specific biological activity or signaling pathway involvement has been documented for 1-Fluoro-4-(trifluoromethylthio)benzene itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: Role in a drug discovery workflow.
Conclusion
1-Fluoro-4-(trifluoromethylthio)benzene is a fluorinated building block with significant potential in the development of new pharmaceuticals and materials. Its key physicochemical properties and safety information have been compiled in this guide. While detailed experimental protocols for its synthesis and specific biological activity data are currently limited in the public domain, its structural motifs suggest its utility in modifying molecular properties for enhanced performance. Further research into the synthesis and biological evaluation of derivatives of 1-Fluoro-4-(trifluoromethylthio)benzene is warranted to fully explore its potential in drug discovery and other applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. 1-FLUORO-4-(TRIFLUOROMETHYLTHIO)BENZENE | 940-76-1 [chemicalbook.com]
- 6. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]



